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Compound of Interest

Compound Name: 3-Methylthiophene-2-carbonitrile

Cat. No.: B1580989 Get Quote

An In-Depth Guide to the Reactivity of 3-Methylthiophene-2-carbonitrile: A Comparative

Benchmark for Drug Discovery

Introduction: The Strategic Value of a Substituted
Thiophene
Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials

science, prized for their unique electronic properties and ability to act as bioisosteres for

benzene rings.[1] 3-Methylthiophene-2-carbonitrile is a particularly intriguing building block,

combining the electronic influence of both an electron-donating group (EDG) and an electron-

withdrawing group (EWG) on a compact aromatic core. This guide provides a comprehensive

analysis of its reactivity, benchmarking it against related thiophenes to offer researchers and

drug development professionals a predictive framework for its application in synthesis. We will

delve into the causality behind its reactivity patterns, supported by detailed experimental

protocols and comparative data.

The Electronic Profile: A Tale of Two Substituents
The reactivity and regioselectivity of 3-Methylthiophene-2-carbonitrile are dictated by the

interplay between the C3-methyl group and the C2-cyano group.

3-Methyl Group (EDG): The methyl group is an activating, ortho-, para-director.[2] Through a

positive inductive effect (+I), it pushes electron density into the thiophene ring, increasing its
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nucleophilicity and making it more susceptible to electrophilic attack. It directs incoming

electrophiles to the C2 (ortho) and C5 (para) positions.

2-Cyano Group (EWG): The nitrile group is a deactivating, meta-director.[2] Via a strong

negative inductive (-I) and negative mesomeric (-M) effect, it withdraws electron density from

the ring, rendering it less reactive towards electrophiles. It directs incoming electrophiles to

the C4 position (meta).

The combined influence of these two groups creates a nuanced reactivity map. The activating

effect of the methyl group and the deactivating effect of the cyano group are in opposition.

However, the directing effects are largely in agreement. The methyl group strongly activates the

C5 position (para), which is not electronically disfavored by the C2-cyano group. The C2

position is already substituted. The C4 position is meta to the deactivating cyano group but

ortho to the activating methyl group, leading to some potential for substitution, though generally

less favored than C5. Consequently, the C5 position is the most nucleophilic and

overwhelmingly the primary site for electrophilic aromatic substitution.
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Step 1: π-electron attack on Br⁺
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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